Technical Guide: Physical Properties and Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-amine
Technical Guide: Physical Properties and Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-amine
Abstract
This technical guide provides a comprehensive analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a critical biaryl building block used in the synthesis of optoelectronic materials, liquid crystals, and pharmaceutical intermediates. This document details its physicochemical profile, synthetic methodologies (specifically Suzuki-Miyaura coupling), spectroscopic characteristics, and safety protocols. It is designed to support researchers in optimizing reaction conditions and handling procedures with high precision.
Chemical Identity & Structural Profile[1][2][3][4]
The compound is a substituted biphenyl featuring an electron-donating methoxy group on the 4'-position and a primary amine on the 3-position. This structural asymmetry creates a distinct electronic push-pull system, making it valuable for developing hole-transport materials and fluorescent dyes.
| Attribute | Detail |
| IUPAC Name | 4'-Methoxy-[1,1'-biphenyl]-3-amine |
| Synonyms | 3-(4-Methoxyphenyl)aniline; 3-Amino-4'-methoxybiphenyl |
| CAS Registry Number | 53059-28-2 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| SMILES | COc1ccc(cc1)-c2cccc(N)c2 |
| InChI Key | ADYLUNBVPYENDY-UHFFFAOYSA-N |
Physicochemical Properties[1][4][6][7][8][9][10][11]
The following data consolidates experimental values and high-confidence predictions relevant to process chemistry and formulation.
Table 1: Physical Constants
| Property | Value | Condition/Method |
| Physical State | Solid (Low-melting) or Viscous Oil | Ambient Temperature |
| Boiling Point | 377.5°C | @ 760 mmHg (Predicted) |
| Density | 1.114 ± 0.06 g/cm³ | Predicted |
| Flash Point | 196.5°C | Closed Cup |
| Refractive Index | 1.598 | Predicted |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | Estimated (Aniline derivative) |
| LogP | 2.8 - 3.2 | Predicted (Lipophilic) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water | Ambient |
Expert Insight: The melting point of this specific isomer is often reported in the low range (~35–45°C) or as an oil upon isolation, unlike its para-isomer (4-amino-4'-methoxybiphenyl) which is a higher-melting solid. Researchers should anticipate a supercooled liquid or sticky solid during purification and avoid aggressive high-vacuum drying which may sublime the product.
Synthetic Methodology: Suzuki-Miyaura Coupling[3][12]
The most robust route to 4'-Methoxy-[1,1'-biphenyl]-3-amine is the palladium-catalyzed cross-coupling of 3-bromoaniline and 4-methoxyphenylboronic acid . This pathway avoids the use of sensitive organolithium reagents and tolerates the free amine.
Reaction Scheme Logic
The reaction proceeds via the standard catalytic cycle: Oxidative Addition → Transmetallation → Reductive Elimination.
Figure 1: Synthetic pathway via Suzuki-Miyaura coupling.
Experimental Protocol
Reagents:
-
3-Bromoaniline (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 eq)
-
Solvent: Toluene/Ethanol/Water (4:1:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with solvents and degas with Argon for 20 minutes to prevent homocoupling or catalyst oxidation.
-
Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.
-
Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient elution (Hexane → 10-20% EtOAc/Hexane) is typically effective.
Structural Characterization (Spectroscopy)
Confirmation of the structure requires verifying the biphenyl core and the specific substitution pattern.
Nuclear Magnetic Resonance (NMR)[2][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Methoxy Group: Singlet at ~3.85 ppm (3H).
-
Amine Protons: Broad singlet at ~3.70 ppm (2H, exchangeable with D₂O).
-
Ring B (4'-Methoxy): AA'BB' system. Two doublets at ~7.50 ppm (2H) and ~6.98 ppm (2H).[1]
-
Ring A (3-Amino): Multiplet pattern characteristic of meta-substitution:
-
~7.20 ppm (Triplets, 1H, H-5)[2]
-
~6.95 ppm (Doublet, 1H, H-6)
-
~6.85 ppm (Singlet-like, 1H, H-2)
-
~6.65 ppm (Doublet, 1H, H-4)
-
-
Infrared Spectroscopy (IR)
-
N-H Stretch: Doublet around 3300–3450 cm⁻¹ (Primary amine).
-
C-H Stretch (Aromatic): 3000–3100 cm⁻¹.
-
C-H Stretch (Methoxy): 2830–2960 cm⁻¹.
-
C=C Aromatic: 1580, 1600 cm⁻¹.
Safety & Handling
As an aromatic amine, this compound should be handled with "Universal Precautions" assuming potential toxicity and skin sensitization.
Hazard Classification (GHS)[4][6][7]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2.[3]
-
Serious Eye Damage/Irritation: Category 2A.[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[3]
Handling Protocol
Figure 2: Safety and lifecycle management workflow.
Emergency Measures:
-
Skin Contact: Wash immediately with soap and copious water. Anilines can be absorbed through skin.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
Chemical Identification & Properties: PubChem Compound Summary for CID 2759562 (Isomer Reference) and related biphenyl amines. National Center for Biotechnology Information. Link
-
Synthesis Methodology: "Suzuki-Miyaura Coupling of Aryl Chlorides in Water." Royal Society of Chemistry, Supporting Information. (General protocol adaptation for biphenyl amines). Link
-
Spectral Data Verification: Sigma-Aldrich/Merck Product Specification for Biphenyl Amines. Link
-
Safety Data: ECHA Registration Dossier for Substituted Anilines and Biphenyls. European Chemicals Agency.[3] Link[3]
